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Compound of Interest

Compound Name: H-Phe(2-Cl)-OH

Cat. No.: B556779 Get Quote

A comparative analysis of the Nuclear Magnetic Resonance (NMR) chemical shifts of

phenylalanine and its chlorinated analog, H-Phe(2-Cl)-OH, reveals significant insights into the

electronic and structural effects of halogen substitution on the aromatic ring. This guide

provides a detailed comparison of their ¹H and ¹³C NMR spectra, supported by experimental

data for phenylalanine and predicted values for H-Phe(2-Cl)-OH based on established

substituent effects. This information is particularly valuable for researchers in drug development

and structural biology, where understanding the impact of molecular modifications is crucial.

¹H and ¹³C NMR Chemical Shift Comparison
The introduction of a chlorine atom at the ortho position of the phenyl ring in phenylalanine

leads to predictable changes in the chemical shifts of the aromatic protons and carbons. These

changes are primarily due to the inductive and anisotropic effects of the electron-withdrawing

chlorine atom.

Data Summary
The following tables summarize the experimental ¹H and ¹³C NMR chemical shift data for L-

phenylalanine and the predicted chemical shifts for H-Phe(2-Cl)-OH.

Table 1: ¹H NMR Chemical Shift Data (ppm)
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Proton
L-Phenylalanine
(Experimental in
D₂O)

H-Phe(2-Cl)-OH
(Predicted)

Expected Shift
Change

Hα 3.99[1] ~4.0 Minimal change

Hβ 3.13, 3.29[1] ~3.1-3.3 Minimal change

H-2' 7.33[1] - Substituted

H-3' 7.38[1] Downfield shift Deshielded by Cl

H-4' 7.43[1] Downfield shift Deshielded by Cl

H-5' 7.38[1] ~7.4 Minimal change

H-6' 7.33[1] Downfield shift Deshielded by Cl

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon
L-Phenylalanine
(Experimental in
D₂O)

H-Phe(2-Cl)-OH
(Predicted)

Expected Shift
Change

C=O 176.77 ~177 Minimal change

Cα 58.74 ~59 Minimal change

Cβ 39.10 ~39 Minimal change

C-1' 137.80 ~136 Shielded by Cl

C-2' 131.83 Downfield shift Deshielded by Cl

C-3' 132.09 Shielded by Cl Shielded by Cl

C-4' 130.42 ~130 Minimal change

C-5' 132.09 ~132 Minimal change

C-6' 131.83 Shielded by Cl Shielded by Cl
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NMR Sample Preparation and Data Acquisition

A general protocol for acquiring ¹H and ¹³C NMR spectra of amino acids is as follows:

Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.5-0.7 mL of a deuterated

solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is

commonly used for its ability to exchange with labile protons (e.g., -NH₂, -COOH), simplifying

the spectrum.

Internal Standard: Add a small amount of an internal standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), to

reference the chemical shifts to 0 ppm.

NMR Spectrometer: Acquire the spectra on a high-field NMR spectrometer, typically

operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

Set the spectral width to approximately 12-15 ppm.

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Apply a solvent suppression technique if necessary, especially when using D₂O, to

attenuate the residual HDO signal.

¹³C NMR Acquisition:

Set the spectral width to approximately 200-220 ppm.

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-

to-noise ratio.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.
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The following diagrams illustrate the molecular structures and the predicted impact of the 2-

chloro substitution on the aromatic chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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